molecular formula C21H17F2N3O3S2 B2495130 N-(3,4-difluorophenyl)-2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide CAS No. 1207030-74-7

N-(3,4-difluorophenyl)-2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide

Cat. No. B2495130
M. Wt: 461.5
InChI Key: ZDOSXDLJLHFSRG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related sulfonamide compounds involves intricate steps that combine sulfonamide and pyrazoline pharmacophores, noted for their wide range of bioactivities. For instance, Yamali et al. (2020) describe the synthesis of a series of compounds with significant inhibitory profiles against specific enzymes, achieved through detailed structural elucidation using various NMR techniques and in vitro enzyme assays (Yamali et al., 2020).

Molecular Structure Analysis

Molecular structure analysis, including the assessment of charge density and spin density, plays a crucial role in understanding the behavior of sulfonamide derivatives. Domagala and Haynes (2016) provide insights into the molecular structures of related compounds through experimental and theoretical charge density assessments, revealing how specific substitutions affect molecular interactions and stability (Domagala & Haynes, 2016).

Chemical Reactions and Properties

The chemical reactivity and properties of sulfonamide derivatives are influenced by their structural components. Research by Markitanov et al. (2019) on the synthesis of 4-(trifluoromethyl)tetrahydrothiophenes highlights the role of specific functional groups in facilitating [3 + 2]-cycloaddition reactions, demonstrating the compound's versatility in chemical synthesis (Markitanov et al., 2019).

Physical Properties Analysis

The physical properties of sulfonamide compounds, including stability and solubility, are critical for their potential applications. The stability of these compounds, as shown in the synthesis and characterization studies, is often determined by their molecular structure, which can be modified to enhance their physical properties.

Chemical Properties Analysis

The chemical properties, such as reactivity and binding affinity, are essential for the application of sulfonamide derivatives in various fields. Studies on the synthesis and antiviral activity of thiadiazole sulfonamides, for instance, illustrate the potential of these compounds in developing new antiviral agents, showcasing their broad spectrum of bioactivity and potential for further exploration (Chen et al., 2010).

Safety And Hazards

This involves detailing the safety precautions that should be taken when handling the compound, as well as any potential hazards associated with the compound.


Future Directions

This involves discussing potential future research directions or applications for the compound.


properties

IUPAC Name

N-(3,4-difluorophenyl)-2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F2N3O3S2/c1-12-4-5-14(10-13(12)2)20-24-21(29-25-20)19-18(8-9-30-19)31(27,28)26(3)15-6-7-16(22)17(23)11-15/h4-11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDOSXDLJLHFSRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NOC(=N2)C3=C(C=CS3)S(=O)(=O)N(C)C4=CC(=C(C=C4)F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F2N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-difluorophenyl)-2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide

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